molecular formula C11H11NO4 B8628992 methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

Cat. No. B8628992
M. Wt: 221.21 g/mol
InChI Key: VYRJLKICBBNUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-hydroxy-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)13)5-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3

InChI Key

VYRJLKICBBNUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5% Palladium on carbon (0.3 g) and methyl 4-benzyloxy-5-methoxyindole-2-carboxylate (2.0 g) in ethyl acetate (30 ml) were vigorously stirred under an atmosphere of hydrogen for 16 hours. The reaction was filtered through celite and the concentrated in vacuo to give the product as a cream solid (1.29 g, 91%); NMR d (CD3SOCD3) 3.74 (s, 3H), 3.82 (s, 3H), 6.80 (d, 1H), 7.00 (d, 1H), 7.16 (s, 1H), 9.10 (s, 1H), 11.58 (brs, 1H); M/z (+) 222 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

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